URMC-099 is an orally bioavailable, brain penetrant mixed lineage kinase (MLK) inhibitor with IC50 of 19 nM, 42 nM, 14 nM, and 150 nM, for MLK1, MLK2, MLK3, and DLK, respectively. MLK3 activation is associated with many of the pathologic hallmarks of HAND and therefore represents a prime target for adjunctive therapy based on small-molecule kinase inhibition. In vitro, URMC-099 treatment reduced inflammatory cytokine production by HIV-1 Tat-exposed microglia and prevented destruction and phagocytosis of cultured neuronal axons by these cells.
URMC-099
CAS No.:
VCID: VC0548948
Molecular Formula: C27H27N5
Molecular Weight: 421.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
URMC-099 is a broad-spectrum mixed lineage kinase (MLK) inhibitor, primarily developed for its potential in treating neurodegenerative diseases by modulating neuroinflammation and promoting neuroprotection. It was developed at the University of Rochester Medical Center and has shown promise in preclinical studies for conditions such as Alzheimer's disease and multiple sclerosis. Pharmacological ActivityURMC-099 exhibits potent inhibitory activity against several kinases, including MLK1, MLK2, MLK3, and LRRK2, with IC50 values of 19 nM, 42 nM, 14 nM, and 11 nM, respectively . It also inhibits other kinases such as ABL1, CDK11, CDK4, CDKL2, CLK1, CLK2, CLK4, DYRK1B, FLT3, KIT, MELK, PDGFRB, SRPK2, ALK, ARK5, AXL, IKKα, IKKβ, ROCK1, TYK2, DLK, and LRRK2 .
Neuroprotective and Anti-Inflammatory EffectsURMC-099 has demonstrated neuroprotective benefits by reducing microglial inflammatory responses and facilitating the clearance of amyloid-β in models of Alzheimer's disease . It also protects against neuronal damage in multiple sclerosis models by preventing synapse loss and improving cognitive function . Additionally, URMC-099 decreases the production of inflammatory cytokines in microglia exposed to HIV-1 Tat, suggesting its potential in managing neuroinflammation associated with viral infections . Future DirectionsWhile URMC-099 has shown promising results in preclinical studies, it has not yet been tested in human clinical trials. Its broad-spectrum kinase inhibition and ability to modulate neuroinflammatory pathways make it an interesting candidate for further investigation in neurodegenerative diseases. Future research should focus on translating these preclinical findings into clinical efficacy and safety assessments. |
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
Product Name | URMC-099 | ||||||||||||
Molecular Formula | C27H27N5 | ||||||||||||
Molecular Weight | 421.5 g/mol | ||||||||||||
IUPAC Name | 3-(1H-indol-5-yl)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridine | ||||||||||||
Standard InChI | InChI=1S/C27H27N5/c1-31-10-12-32(13-11-31)18-19-2-4-20(5-3-19)23-15-24-25(17-30-27(24)29-16-23)21-6-7-26-22(14-21)8-9-28-26/h2-9,14-17,28H,10-13,18H2,1H3,(H,29,30) | ||||||||||||
Standard InChIKey | QKKIWEILHCXECO-UHFFFAOYSA-N | ||||||||||||
SMILES | CN1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(NC=C4C5=CC6=C(C=C5)NC=C6)N=C3 | ||||||||||||
Canonical SMILES | CN1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(NC=C4C5=CC6=C(C=C5)NC=C6)N=C3 | ||||||||||||
Appearance | White to off-white solid powder | ||||||||||||
Purity | >98% (or refer to the Certificate of Analysis) | ||||||||||||
Shelf Life | >2 years if stored properly | ||||||||||||
Solubility | Soluble in DMSO, not in water | ||||||||||||
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). | ||||||||||||
Synonyms | URMC099, URMC 099, URMC-099 | ||||||||||||
Reference | 1: Polesskaya O, Wong C, Lebron L, Chamberlain JM, Gelbard HA, Goodfellow V, Kim M, Daiss JL, Dewhurst S. MLK3 regulates fMLP-stimulated neutrophil motility. Mol Immunol. 2014 Apr;58(2):214-22. doi: 10.1016/j.molimm.2013.11.016. Epub 2014 Jan 3. PubMed PMID: 24389043; PubMed Central PMCID: PMC3946811. 2: Goodfellow VS, Loweth CJ, Ravula SB, Wiemann T, Nguyen T, Xu Y, Todd DE, Sheppard D, Pollack S, Polesskaya O, Marker DF, Dewhurst S, Gelbard HA. Discovery, synthesis, and characterization of an orally bioavailable, brain penetrant inhibitor of mixed lineage kinase 3. J Med Chem. 2013 Oct 24;56(20):8032-48. doi: 10.1021/jm401094t. Epub 2013 Oct 3. PubMed PMID: 24044867; PubMed Central PMCID: PMC4032177. 3: Marker DF, Tremblay MÈ, Puccini JM, Barbieri J, Gantz Marker MA, Loweth CJ, Muly EC, Lu SM, Goodfellow VS, Dewhurst S, Gelbard HA. The new small-molecule mixed-lineage kinase 3 inhibitor URMC-099 is neuroprotective and anti-inflammatory in models of human immunodeficiency virus-associated neurocognitive disorders. J Neurosci. 2013 Jun 12;33(24):9998-10010. doi: 10.1523/JNEUROSCI.0598-13.2013. PubMed PMID: 23761895; PubMed Central PMCID: PMC3682381. | ||||||||||||
PubChem Compound | 54764565 | ||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume